molecular formula C26H26N4O2S2 B2921578 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 954697-65-5

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2921578
CAS No.: 954697-65-5
M. Wt: 490.64
InChI Key: BVCSBCFHBMCIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfanyl acetamide derivative featuring a pyridazine core linked to a 2-(2-methoxyphenyl)-4-methylthiazole moiety and an N-(2,4,6-trimethylphenyl) acetamide group.

Properties

IUPAC Name

2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c1-15-12-16(2)24(17(3)13-15)28-22(31)14-33-23-11-10-20(29-30-23)25-18(4)27-26(34-25)19-8-6-7-9-21(19)32-5/h6-13H,14H2,1-5H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCSBCFHBMCIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridazine ring is then introduced through a series of condensation reactions. The final step involves the attachment of the methoxyphenyl group and the acetamide moiety, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:

Structural Analogues

Compound Name Molecular Weight Key Substituents Bioactivity (Reported) Structural Features Compared to Target Compound Reference
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide 507.47 g/mol Fluorophenyl, dihydroimidazothiazole Antiproliferative (unconfirmed) Replaces pyridazine with pyridine; lacks sulfanyl group
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 542.45 g/mol Chlorophenyl, pyridinyl-triazole Not specified Substitutes thiazole with triazole; retains sulfanyl group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide 297.31 g/mol Furan, hydroxyacetamide Anti-exudative (IC50 ~10 mg/kg) Simpler scaffold; lacks aromatic pyridazine/thiazole
Target Compound ~550.60 g/mol* Methoxyphenyl-thiazole, trimethylphenyl, pyridazine-sulfanyl Hypothesized: Enzyme inhibition Unique pyridazine-thiazole-sulfanyl combination N/A

*Estimated based on structural analogs.

Key Differences and Implications

Pyridazine vs. Pyridine/Triazole Cores :

  • The pyridazine ring in the target compound may enhance π-stacking interactions compared to pyridine or triazole cores in analogs . Pyridazine’s electron-deficient nature could improve binding to hydrophobic pockets in biological targets.
  • Triazole-containing analogs (e.g., ) often exhibit metabolic stability but may lack the target’s conformational rigidity.

In contrast, simpler analogs (e.g., ) use sulfanyl groups for solubility rather than targeted interactions.

Substituent Effects :

  • The 2,4,6-trimethylphenyl group in the target compound may confer higher lipophilicity than fluorophenyl or chlorophenyl groups in analogs, influencing membrane permeability .
  • The 2-methoxyphenyl-thiazole moiety could mimic tyrosine or other aromatic residues in enzyme active sites, a feature absent in furan or pyridine-based analogs .

Pharmacological Potential

  • Antiproliferative Activity : Thiazole and pyridazine motifs are common in kinase inhibitors (e.g., imatinib analogs). The trimethylphenyl group may enhance selectivity for cancer-related targets .
  • Anti-inflammatory/Anti-exudative Effects : Sulfanyl acetamides like show efficacy in reducing edema, suggesting the target compound could modulate NF-κB or COX pathways.

Biological Activity

The compound 2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole moiety linked to a pyridazine ring and a trimethylphenylacetamide group. The presence of the methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrates significant cytotoxicity with an IC50 value in the low micromolar range against several human cancer cell lines, including:

Cell LineIC50 (μM)
HepG227.1
MDA-MB-2311.4
A549 (lung)22.6

These values indicate that the compound is particularly potent against breast cancer cells (MDA-MB-231) compared to liver cancer cells (HepG2) .

The mechanism by which this compound exerts its cytotoxic effects appears to involve multiple pathways:

  • Inhibition of Kinases : The compound has shown inhibitory activity against various kinases, including VEGFR2, which is crucial for tumor angiogenesis .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, potentially involving Bcl-2 family proteins .
  • Cell Cycle Arrest : There is evidence that treatment with this compound can lead to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Thiazole and Pyridazine Rings : These heterocycles are known for their role in biological activity. Modifications on these rings can significantly alter potency.
  • Substituents : The presence of electron-donating groups like methoxy enhances activity by improving solubility and interaction with target proteins .

Comparative Analysis

A comparison with similar compounds reveals that variations in substituents can lead to significant differences in activity:

Compound StructureIC50 (μM)Target
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazole)5.72MDA-MB-231
2-(6-amino-3,5-dicyano...24.38Electroshock Test
2-(3-(4-chlorophenyl)-6-oxo...88.23Chemo-shock Test

This table illustrates how slight modifications can impact efficacy against different targets .

Case Studies

In laboratory settings, this compound has been tested against various models for its effectiveness in treating cancer:

  • In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor sizes and improved survival rates.
  • In Vitro Assays : Studies using MTT assays confirmed the cytotoxic potential across multiple cell lines with varying IC50 values.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.